molecular formula C7H4Cl3NO B8688524 4-Amino-3,5-dichlorobenzoyl chloride CAS No. 58991-40-5

4-Amino-3,5-dichlorobenzoyl chloride

Cat. No.: B8688524
CAS No.: 58991-40-5
M. Wt: 224.5 g/mol
InChI Key: ICZKDMJNSMQIFY-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an amino group at the 4th position on the benzene ring. This compound is a valuable intermediate in the synthesis of various chemical derivatives, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichlorobenzoyl chloride typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions to produce 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichlorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various dichlorobenzamide derivatives, which have applications in different fields .

Scientific Research Applications

4-Amino-3,5-dichlorobenzoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichlorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophiles, such as amines, through the acylation reaction. This reactivity is crucial for its role in synthesizing various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and an amino group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

58991-40-5

Molecular Formula

C7H4Cl3NO

Molecular Weight

224.5 g/mol

IUPAC Name

4-amino-3,5-dichlorobenzoyl chloride

InChI

InChI=1S/C7H4Cl3NO/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2H,11H2

InChI Key

ICZKDMJNSMQIFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3,5-dichloro-4-aminobenzoic acid is refluxed with 200 ml. of thionyl chloride. A solution forms in 1 hr. and heating is maintained for 2 additional hours, after which the reaction mixture is permitted to stand overnight. Excess thionyl chloride is removed by evaporation to leave a yellow-brown crystalline mass as a residue. This is recrystallized from a mixture of n-hexane/ethylene chloride (90/10 by volume) to produce a light tan crystalline product, m.p. = 155° C. A portion of this material is recrystallized from methylene chloride as pale yellow needles existing in round clusters. These needles are dissolved in methylene chloride and anhydrous hydrogen chloride is bubbled into the solution. The yellow color is discharged and off-white needles of 3,5-dichloro-4-aminobenzoyl chloride are obtained, m.p. = 165° C.
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